molecular formula C24H25N5O5 B2778913 6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923123-60-8

6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2778913
CAS RN: 923123-60-8
M. Wt: 463.494
InChI Key: XUFYPHIRRQIBBS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety . Quinazolines are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinazoline core with various substitutions. These include methoxyphenyl groups at the 4 and 9 positions and a tetrazolo group at the 5,6,7,9 positions .

Scientific Research Applications

GABAA Receptor Modulation

The compound's structural analogs have been synthesized and studied for their modulatory effects on the GABAA receptor, a key target in neuroscience research. Specifically, derivatives bearing the pyrazolo[1,5-a]quinazoline scaffold have shown to modulate GABAA receptor activity in electrophysiological studies, acting as partial agonists or inverse partial agonists. This suggests potential applications in developing therapeutics for neurological disorders (Guerrini et al., 2019).

Anti-tubercular Activity

Research into substituted benzo[h]quinazolines, closely related to the compound , has revealed significant anti-tubercular activity against Mycobacterium tuberculosis. This opens up possibilities for the development of new anti-tubercular agents based on the tetrazolo[5,1-b]quinazolin-8(4H)-one scaffold (Maurya et al., 2013).

Cytotoxicity and Molecular Docking

Tetrazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 and HeLa. Molecular docking studies suggest these compounds may interact with tubulin, implicating their potential as anticancer agents through inhibition of tubulin polymerization (Mphahlele et al., 2017).

H1-Antihistaminic Agents

Derivatives structurally related to the compound have been investigated for their H1-antihistaminic activity. These studies have led to the identification of compounds that significantly protect against histamine-induced bronchospasm, suggesting a potential application in treating allergic reactions (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors

Research into triazoloquinazolinone-based compounds as tubulin polymerization inhibitors has identified derivatives with potent anticancer activity across a panel of cancer cell lines. These findings highlight the therapeutic potential of these compounds as vascular disrupting agents in cancer treatment (Driowya et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazoline derivatives are used in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

properties

IUPAC Name

6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5/c1-31-16-7-5-13(6-8-16)14-9-17-21(18(30)10-14)22(29-24(25-17)26-27-28-29)15-11-19(32-2)23(34-4)20(12-15)33-3/h5-8,11-12,14,22H,9-10H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFYPHIRRQIBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

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